Branebrutinib

描述

布瑞尼布,也称为 BMS-986195,是一种高度选择性的布鲁顿酪氨酸激酶 (BTK) 共价抑制剂。布鲁顿酪氨酸激酶是一种非受体酪氨酸激酶,在 B 细胞受体信号传导中起着至关重要的作用,这对 B 细胞的发育和功能至关重要。 布瑞尼布因其对布鲁顿酪氨酸激酶的强效抑制作用,在治疗各种自身免疫性疾病和血液系统恶性肿瘤方面显示出前景 .

准备方法

合成路线和反应条件: 布瑞尼布的合成涉及一个四步过程,利用高通量实验。关键步骤包括一个吲哚化反应,该反应快速产生高合成复杂度。 此过程包括以下步骤 :

- 通过新的吲哚化反应形成吲哚核心。

- 酰胺化以引入酰胺官能团。

- 取代反应以引入必要的官能团。

- 产品的最终纯化和分离。

工业生产方法: 布瑞尼布的工业生产遵循相同的合成路线,但针对大规模生产进行了优化。 高通量实验用于确定每一步最有效和最具成本效益的条件,确保最终产品的产率高和纯度高 .

化学反应分析

反应类型: 布瑞尼布经历了几种类型的化学反应,包括:

取代反应: 在合成过程中引入各种官能团。

酰胺化: 酰胺键的形成。

环化: 吲哚核心的形成。

常用试剂和条件:

取代反应: 通常涉及卤代前体和亲核试剂,在碱性条件下进行。

酰胺化: 在偶联剂存在下使用胺和羧酸衍生物。

环化: 需要特定的催化剂和条件来促进吲哚环的形成。

科学研究应用

Pharmacokinetics

Branebrutinib exhibits rapid absorption with peak plasma concentrations reached within 1.5 hours post-administration. The half-life ranges from 1.2 to 1.7 hours, with complete clearance within 24 hours. Notably, BTK occupancy remains high even after plasma levels drop, indicating prolonged pharmacodynamic effects .

Autoimmune Diseases

This compound is under investigation for several autoimmune conditions:

- Rheumatoid Arthritis (RA) : Clinical trials have assessed its efficacy compared to placebo in patients with moderate to severe RA. Results indicated that while this compound showed potential benefits, it did not significantly outperform placebo after 12 weeks .

- Systemic Lupus Erythematosus (SLE) : In a double-blind study, this compound was evaluated for its effectiveness in treating active SLE and primary Sjögren's syndrome. Although the drug demonstrated some clinical activity, the results were mixed regarding overall efficacy compared to placebo .

- Primary Sjögren's Syndrome : Similar to SLE, this compound is being studied for its therapeutic effects on this condition. The underlying mechanisms suggest potential benefits due to BTK's role in immune signaling .

Cancer Treatment

This compound has also been explored for its applications in oncology:

- Multidrug-Resistant Cancers : Research indicates that this compound can resensitize P-glycoprotein-overexpressing cancer cells to chemotherapy agents like vincristine and paclitaxel. This characteristic may enhance the effectiveness of existing cancer therapies by overcoming resistance mechanisms .

- B-cell Malignancies : In preclinical studies, this compound exhibited robust efficacy against various B-cell malignancies including chronic lymphocytic leukemia and mantle cell lymphoma, showing high overall response rates and durable effects .

Summary of Key Trials

A selection of clinical trials has been conducted to evaluate the safety and efficacy of this compound across various conditions:

Notable Observations

- In murine models, this compound effectively reduced disease severity in collagen-induced arthritis models and lupus nephritis, showcasing its potential as a therapeutic agent for autoimmune disorders .

- The compound's ability to inhibit P-glycoprotein suggests a novel application in combination therapies for resistant cancers, warranting further exploration in clinical settings .

作用机制

布瑞尼布通过共价结合到布鲁顿酪氨酸激酶的活性位点发挥作用,从而抑制其活性。这种抑制阻止下游信号分子的磷酸化,导致 B 细胞受体信号传导的抑制。 这种机制对于其在自身免疫性疾病和血液系统恶性肿瘤中的治疗作用至关重要 .

类似化合物:

伊布替尼: 首个布鲁顿酪氨酸激酶抑制剂,广泛用于治疗 B 细胞恶性肿瘤。

阿卡替尼: 第二代布鲁顿酪氨酸激酶抑制剂,具有更高的选择性和更少的脱靶效应。

扎努替尼: 另一种第二代抑制剂,具有增强的效力和选择性。

替拉替尼: 一种选择性布鲁顿酪氨酸激酶抑制剂,用于治疗自身免疫性疾病。

布瑞尼布的独特性: 布瑞尼布因其在非常低的剂量下快速体内失活布鲁顿酪氨酸激酶而脱颖而出,提供出色的疗效和耐受性。 其高度选择性和效力使其成为治疗自身免疫性疾病和血液系统恶性肿瘤的宝贵治疗剂 .

相似化合物的比较

Ibrutinib: The first-in-class Bruton’s tyrosine kinase inhibitor, widely used in the treatment of B-cell malignancies.

Acalabrutinib: A second-generation Bruton’s tyrosine kinase inhibitor with improved selectivity and reduced off-target effects.

Zanubrutinib: Another second-generation inhibitor with enhanced potency and selectivity.

Tirabrutinib: A selective Bruton’s tyrosine kinase inhibitor used in the treatment of autoimmune diseases.

Orelabrutinib: A highly selective Bruton’s tyrosine kinase inhibitor with promising clinical results

Uniqueness of Branebrutinib: this compound stands out due to its rapid in vivo inactivation of Bruton’s tyrosine kinase at very low doses, providing excellent efficacy and tolerability. Its high selectivity and potency make it a valuable therapeutic agent in the treatment of autoimmune diseases and hematological malignancies .

生物活性

Branebrutinib (BMS-986195) is a selective, oral, small-molecule inhibitor of Bruton's tyrosine kinase (BTK), which plays a critical role in B-cell receptor signaling and is implicated in various hematological malignancies and autoimmune diseases. This article provides a comprehensive overview of the biological activity of this compound, focusing on its pharmacodynamics, efficacy in clinical trials, and potential applications in treating multidrug-resistant cancers.

This compound covalently binds to a cysteine residue in the active site of BTK, leading to its rapid inactivation. This mechanism results in significant inhibition of B-cell signaling pathways, which is crucial for the proliferation and survival of B-cells. The compound has demonstrated over 5000-fold selectivity for BTK compared to other kinases, ensuring minimal off-target effects .

Pharmacokinetics and Pharmacodynamics

In clinical studies, this compound has shown rapid absorption with peak plasma concentrations occurring within 1.5 hours post-administration. The half-life ranges from 1.2 to 1.7 hours, with BTK occupancy reaching 100% after a single 10 mg dose. Notably, BTK occupancy decays predictably over time, maintaining pharmacodynamic effects even after plasma levels fall below detectable limits .

Table 1: Pharmacokinetic Profile of this compound

| Parameter | Value |

|---|---|

| Maximum Plasma Concentration | ~1.5 hours |

| Half-Life | 1.2 - 1.7 hours |

| BTK Occupancy | 100% after 10 mg |

| Duration of Action | >24 hours |

Efficacy Against Multidrug Resistance

This compound has been evaluated for its ability to reverse P-glycoprotein (P-gp)-mediated multidrug resistance (MDR) in cancer cells. Research indicates that this compound can resensitize P-gp-overexpressing cancer cells to chemotherapeutic agents like vincristine and paclitaxel at sub-toxic concentrations. This effect is attributed to its direct inhibition of P-gp's drug transport function .

Table 2: Reversal of Chemoresistance by this compound

| Drug Substrate | Cell Line | IC50 (without this compound) | IC50 (with this compound) | Fold-Reversal (FR) |

|---|---|---|---|---|

| Vincristine | KB-V-1 | X μM | Y μM | FR = X/Y |

| Paclitaxel | NCI-ADR-RES | A μM | B μM | FR = A/B |

| Colchicine | MDR19-HEK293 | M μM | N μM | FR = M/N |

Clinical Trials and Case Studies

Several clinical trials have assessed the safety and efficacy of this compound across various conditions:

- Phase I Trial : A double-blind, placebo-controlled trial involving healthy participants demonstrated that this compound was well tolerated with mild to moderate adverse events. The study confirmed the rapid absorption and high BTK occupancy necessary for therapeutic efficacy .

- Rheumatoid Arthritis : In patients with rheumatoid arthritis, this compound showed promise as a treatment option, with ongoing studies evaluating its effectiveness compared to placebo .

- Systemic Lupus Erythematosus (SLE) : Another study aimed at assessing this compound's safety and efficacy in SLE patients has been completed, with results pending publication .

常见问题

Basic Research Questions

Q. What methodologies are recommended for identifying Branebrutinib’s molecular targets in preclinical studies?

- Methodological Answer : Begin with in silico approaches (e.g., molecular docking or kinase profiling) to predict binding affinities. Validate findings using in vitro kinase inhibition assays and proteomic profiling (e.g., mass spectrometry). Cross-reference results with existing literature to confirm specificity and avoid off-target effects. For reproducibility, document assay conditions (e.g., buffer pH, ATP concentrations) and use standardized positive/negative controls .

Q. How should researchers design in vitro assays to evaluate this compound’s efficacy in autoimmune disease models?

- Methodological Answer : Use cell-based assays (e.g., B-cell proliferation or cytokine release assays) with primary human cells or disease-relevant cell lines. Include dose-response curves (e.g., IC₅₀ calculations) and time-course experiments to assess dynamic effects. Normalize data to baseline activity in healthy controls and account for inter-donor variability via triplicate experiments. Ensure blinding during data collection to minimize bias .

Q. What statistical approaches are critical for analyzing contradictory efficacy data in this compound trials?

- Methodological Answer : Apply sensitivity analyses to identify outliers or confounding variables (e.g., patient stratification by biomarkers). Use mixed-effects models to account for repeated measures or hierarchical data structures. For meta-analyses, follow PRISMA guidelines to aggregate data across studies, and assess heterogeneity via I² statistics. Transparently report effect sizes and confidence intervals to contextualize discrepancies .

Advanced Research Questions

Q. How can researchers resolve pharmacokinetic (PK) variability observed in this compound clinical trials?

- Methodological Answer : Implement population PK modeling (e.g., NONMEM or Monolix) to identify covariates (e.g., renal/hepatic function, CYP3A4 polymorphisms) influencing drug exposure. Validate models using bootstrapping or visual predictive checks. For translational insights, integrate PK/pharmacodynamic (PD) data to optimize dosing regimens in subpopulations .

Q. What strategies are effective for addressing translational gaps between preclinical and clinical outcomes for this compound?

- Methodological Answer : Use PK/PD modeling to bridge in vitro potency (e.g., IC₅₀) and in vivo exposure (e.g., AUC). Conduct biomarker-driven trials (e.g., target engagement assays like BTK occupancy in PBMCs) to confirm mechanistic relevance. Leverage preclinical disease models with humanized immune systems to improve clinical predictability .

Q. How can researchers optimize experimental designs for identifying this compound-responsive biomarkers in heterogeneous patient populations?

- Methodological Answer : Employ multi-omics approaches (e.g., transcriptomics, proteomics) on longitudinal patient samples. Use machine learning (e.g., LASSO regression) to prioritize biomarkers associated with clinical response. Validate candidates in independent cohorts and assess technical reproducibility via cross-platform validation (e.g., ELISA vs. mass spectrometry) .

Q. What methodologies mitigate risks of long-term toxicity in this compound-treated cohorts?

- Methodological Answer : Design post-marketing surveillance studies with extended follow-up periods (≥5 years). Use real-world data (e.g., EHRs) to monitor rare adverse events (AEs). Preclinically, conduct off-target profiling (e.g., safety panels for hepatotoxicity) and genotoxicity assays (e.g., Ames test). Report AE severity using CTCAE criteria and stratify by dose/exposure .

Q. Methodological Considerations

- Data Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in public repositories (e.g., ClinicalTrials.gov , PRIDE). Include detailed experimental protocols in supplementary materials .

- Ethical Compliance : For clinical studies, obtain IRB approval and document informed consent processes. Address conflicts of interest transparently in publications .

属性

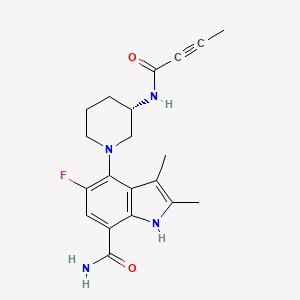

IUPAC Name |

4-[(3S)-3-(but-2-ynoylamino)piperidin-1-yl]-5-fluoro-2,3-dimethyl-1H-indole-7-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23FN4O2/c1-4-6-16(26)24-13-7-5-8-25(10-13)19-15(21)9-14(20(22)27)18-17(19)11(2)12(3)23-18/h9,13,23H,5,7-8,10H2,1-3H3,(H2,22,27)(H,24,26)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJPPLCNBDLZIFG-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CC(=O)NC1CCCN(C1)C2=C(C=C(C3=C2C(=C(N3)C)C)C(=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC#CC(=O)N[C@H]1CCCN(C1)C2=C(C=C(C3=C2C(=C(N3)C)C)C(=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23FN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1912445-55-6 | |

| Record name | Branebrutinib [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1912445556 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Branebrutinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15347 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BRANEBRUTINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7LBRZUYSHU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。